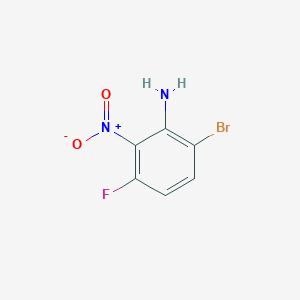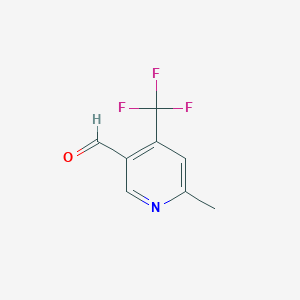
4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine typically involves multiple steps, starting with the construction of the benzofuran core followed by the introduction of the pyrrolidine ring. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzofuran derivatives to introduce the pyrrolidine ring.
Reduction Reactions: Reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is often employed.
Cyclization Reactions: Cyclization reactions are used to form the pyrrolidine ring, often involving the use of strong acids or bases.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation are typical reduction methods.
Substitution: Common reagents include alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has been studied for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Benzofuran Derivatives: Other benzofuran derivatives with similar structures and biological activities.
Pyrrolidine Derivatives: Compounds containing pyrrolidine rings with varying substituents.
Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine stands out due to its specific structural features and the combination of benzofuran and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)9-15-8-12(14)10-3-4-13-11(7-10)5-6-16-13/h3-4,7,12,15H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGXFMTFIWHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC3=C(C=C2)OCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)


![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
amine](/img/structure/B1492468.png)
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)



![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
